molecular formula C8H8BrNO2 B1383055 5-BRomo-2-(oxetan-3-yloxy)pyridine CAS No. 1600912-06-8

5-BRomo-2-(oxetan-3-yloxy)pyridine

Cat. No. B1383055
CAS RN: 1600912-06-8
M. Wt: 230.06 g/mol
InChI Key: ABHZSCAWJZVAIP-UHFFFAOYSA-N
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Description

5-Bromo-2-(oxetan-3-yloxy)pyridine is an organic compound that is used in a variety of scientific research applications. It is a bromine-containing heterocyclic compound with a pyridine ring and an oxetane moiety. It is a colorless solid with a melting point of 129-130°C. 5-Bromo-2-(oxetan-3-yloxy)pyridine has been used in the synthesis of a variety of biologically active compounds, and it has been studied for its biochemical and physiological effects.

Scientific Research Applications

Organic Synthesis

5-Bromo-2-(oxetan-3-yloxy)pyridine is a valuable intermediate in organic synthesis. Its structure allows for the introduction of the oxetane ring, which is known for its stability and reactivity, into various chemical compounds. This can be particularly useful in the synthesis of complex molecules for pharmaceuticals, where the oxetane ring can improve pharmacokinetic properties .

Medicinal Chemistry

In medicinal chemistry, this compound can be used to develop new drugs. The bromo and oxetane moieties are often found in biologically active molecules, and their incorporation into new compounds can lead to the discovery of drugs with novel mechanisms of action. For instance, it could be used in the design of kinase inhibitors or GPCR-targeted therapies .

Material Science

The unique properties of 5-Bromo-2-(oxetan-3-yloxy)pyridine make it a candidate for the development of new materials. Its ability to undergo polymerization or to be incorporated into polymers can lead to materials with enhanced mechanical strength or novel electronic properties, potentially useful in electronics or nanotechnology .

Catalysis

This compound can act as a ligand for catalysts in chemical reactions. The pyridine ring can coordinate to metals, facilitating various catalytic processes. This is particularly relevant in the field of green chemistry, where efficient and selective catalysts are crucial for sustainable industrial processes .

Spectroscopy and Imaging

Due to its ability to absorb light, 5-Bromo-2-(oxetan-3-yloxy)pyridine can be used in spectroscopic studies and imaging. It could serve as a fluorescent probe or a contrast agent, aiding in the visualization of biological processes or materials’ structures .

Bromodomain Inhibition

Research has explored the use of brominated compounds as bromodomain inhibitors. These inhibitors can regulate gene expression and have implications in the treatment of cancer and inflammatory diseases. The bromo group in 5-Bromo-2-(oxetan-3-yloxy)pyridine positions it as a potential scaffold for developing such inhibitors .

Non-Covalent Interaction Studies

The study of non-covalent interactions is essential in understanding molecular recognition and assembly. 5-Bromo-2-(oxetan-3-yloxy)pyridine can be used to investigate these interactions, which are fundamental in biological systems and the development of supramolecular chemistry .

Computational Chemistry

Finally, in computational chemistry, this compound can be modeled to understand its electronic structure and reactivity. Such studies can predict its behavior in various environments and guide the design of new compounds with desired properties .

properties

IUPAC Name

5-bromo-2-(oxetan-3-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-1-2-8(10-3-6)12-7-4-11-5-7/h1-3,7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHZSCAWJZVAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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